molecular formula C9H11N3O4 B15180376 Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- CAS No. 127692-20-0

Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)-

Cat. No.: B15180376
CAS No.: 127692-20-0
M. Wt: 225.20 g/mol
InChI Key: JDIQKEYNOXNIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- is a heterocyclic compound that belongs to the class of imidazo-oxazoles This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to an oxazole ring

Preparation Methods

The synthesis of Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate imidazole and oxazole precursors.

    Propenyloxy Methylation: The propenyloxy methyl group is introduced at the 2-position through alkylation reactions using propenyloxy methyl halides in the presence of a base.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused imidazo-oxazole structure. This is typically achieved through heating or using catalysts to promote the cyclization reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The propenyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cycloaddition: The compound can participate in cycloaddition reactions to form larger ring systems or fused heterocycles.

Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, bases, and solvents such as dichloromethane or ethanol. Major products formed from these reactions include amino derivatives, substituted imidazo-oxazoles, and fused heterocyclic compounds.

Scientific Research Applications

Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antitubercular effects. The compound may also inhibit specific enzymes involved in bacterial cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- can be compared with similar compounds such as:

The uniqueness of Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- lies in its specific substitution pattern and the presence of the propenyloxy methyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

127692-20-0

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

6-nitro-2-(prop-2-enoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C9H11N3O4/c1-2-3-15-6-7-4-11-5-8(12(13)14)10-9(11)16-7/h2,5,7H,1,3-4,6H2

InChI Key

JDIQKEYNOXNIMJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1CN2C=C(N=C2O1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.